N,N-Didesmethylolopatadine TFA
CAS No.:
Cat. No.: VC0212526
Molecular Formula: C19H19NO3.C2HF3O2
Molecular Weight: 423.382
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO3.C2HF3O2 |
|---|---|
| Molecular Weight | 423.382 |
Introduction
Structural Relationship to Olopatadine
Parent Compound and Metabolic Derivatives
Olopatadine is an antiallergic agent that functions as both a mast cell stabilizer and a potent, selective histamine H1 antagonist. It inhibits the in vivo type 1 immediate hypersensitivity reaction and has demonstrated the ability to stabilize rodent basophils and human conjunctival mast cells . The metabolic pathway of olopatadine involves several transformations, with N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3) identified as major metabolites following oral administration in humans .
Trifluoroacetic Acid Salt Formation
The trifluoroacetic acid (TFA) component indicates that the compound exists as a salt form where the basic nitrogen of the didesmethylated olopatadine is paired with trifluoroacetic acid. This salt formation generally enhances stability and may improve certain pharmacological properties such as solubility or bioavailability. Related compounds such as N-desmethyl olopatadine methyl ester have been documented as trifluoroacetic acid salts with molecular weight of approximately 451.4 g/mol .
Pharmacokinetic Properties
Absorption and Distribution
Based on studies of olopatadine and its primary metabolites, we can infer some properties of N,N-didesmethylolopatadine TFA. Following topical ocular administration of olopatadine 0.77% (PAZEO), the parent compound is absorbed slowly, reaching peak plasma concentrations (Cmax) of 1.65 ng/mL after single-dose and 1.45 ng/mL after multiple-dose exposures, both occurring approximately 2 hours after administration .
Elimination Characteristics
Olopatadine shows a mono-exponential decay following both single and multiple doses, with a mean elimination half-life ranging from 2.90 to 3.40 hours . The elimination kinetics of the N,N-didesmethyl derivative would likely follow similar patterns, though potentially with different clearance rates due to its modified structure.
Analytical Methods and Detection
Chromatographic Techniques
The detection and quantification of olopatadine metabolites, including desmethylated derivatives, typically employ high-performance liquid chromatography coupled with tandem mass spectrometry . These methods are validated for accuracy, precision, and sample stability, consistent with established sample collection and storage procedures.
Pharmacokinetic Parameters Assessed
The pharmacokinetic assessment of olopatadine and its metabolites typically includes parameters such as:
| Parameter | Description |
|---|---|
| Cmax | Peak plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC0-12 | Area under the plasma concentration-time curve from 0 to 12 hours |
| AUC0-t | Area under the plasma concentration-time curve from 0 to the last quantifiable concentration |
| t1/2 | Elimination half-life |
| Kel | Elimination rate constant |
These parameters are typically estimated using non-compartmental analysis (NCA) methods .
Comparative Metabolite Analysis
Metabolite Detection in Clinical Studies
When comparing the detection rates of olopatadine metabolites following topical ocular administration, the following patterns emerge:
| Metabolite | Detection Rate | Maximum Concentration | Quantification Limit |
|---|---|---|---|
| Olopatadine | Primary compound | 1.45-1.65 ng/mL | - |
| N-oxide olopatadine (M3) | ~50% of subjects | 0.121-0.174 ng/mL | - |
| N-desmethyl olopatadine (M1) | Below quantification limit | <0.05 ng/mL | 0.05 ng/mL |
| N,N-didesmethylolopatadine | Not specifically reported | Not reported | Not reported |
This suggests that if N,N-didesmethylolopatadine is formed as a metabolite, it likely occurs in very low concentrations that are below standard detection limits following topical ocular administration of olopatadine .
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